N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques, including batch reactors and continuous flow systems, could be adapted for its production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
Scientific Research Applications
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide
- N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its benzothieno pyrimidine core and the presence of both ethoxyphenyl and cyclopentyl groups make it distinct from other similar compounds.
Properties
Molecular Formula |
C25H29N3O4S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H29N3O4S/c1-2-32-18-13-11-17(12-14-18)28-23(30)22-19-9-5-6-10-20(19)33-24(22)27(25(28)31)15-21(29)26-16-7-3-4-8-16/h11-14,16H,2-10,15H2,1H3,(H,26,29) |
InChI Key |
DQFANUSWBPVEAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NC4CCCC4)SC5=C3CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.